TFB, AldrichCPR
Description
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Properties
Molecular Formula |
C53H67N |
|---|---|
Molecular Weight |
718.1 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-methyl-N-[4-(7-methyl-9,9-dioctylfluoren-2-yl)phenyl]aniline |
InChI |
InChI=1S/C53H67N/c1-7-10-12-14-16-18-36-53(37-19-17-15-13-11-8-2)51-38-41(5)22-34-49(51)50-35-27-45(39-52(50)53)44-25-32-48(33-26-44)54(46-28-20-40(4)21-29-46)47-30-23-43(24-31-47)42(6)9-3/h20-35,38-39,42H,7-19,36-37H2,1-6H3 |
InChI Key |
LMXSDGRJIJNLIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C)C3=C1C=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C(C)CC)CCCCCCCC |
Origin of Product |
United States |
Poly 9,9 Dioctylfluorenyl 2,7 Diyl Co 4,4′ N 4 Sec Butylphenyl Diphenylamine Designated As Tfb in Organic Electronics and Materials Science
Charge Transport and Electronic Properties of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl)diphenylamine))]
Electronic Band Structure and Energy Level Alignment
TFB is characterized by a band gap of approximately 3.0 eV ossila.comchemicalbook.com. The Highest Occupied Molecular Orbital (HOMO) level of TFB is reported to be around -5.3 eV, and its Lowest Unoccupied Molecular Orbital (LUMO) level is approximately -2.3 eV ossila.comchemicalbook.compolyu.edu.hknih.gov. These energy levels are crucial for its function in organic electronic devices, enabling efficient hole injection and transport. The alignment of TFB's HOMO level with the valence band maximum (VBM) of adjacent materials, such as quantum dots or perovskites, dictates the efficiency of charge transfer and can minimize injection barriers ossila.comnih.gov. Studies indicate that the HOMO level of TFB can be further tuned through chemical modifications or by its interaction with interfaces, influencing device performance polyu.edu.hknih.gov. The precise energy level alignment is essential for optimizing charge extraction and preventing charge leakage in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) ossila.comazooptics.com.
Energetic Fluctuations and Charge Carrier Mobility
TFB exhibits a relatively high hole mobility, with values reported around 2 × 10⁻³ cm² V⁻¹ s⁻¹ ossila.comchemicalbook.comrsc.org. This mobility is attributed to its conjugated structure and the presence of triarylamine units, which facilitate charge transport ossila.comchemicalbook.com. The material is amorphous, and like many amorphous organic semiconductors, it experiences energetic fluctuations. These fluctuations, arising from positional and energetic disorder, significantly influence charge carrier mobility nih.govaip.orgresearchgate.net. Computational studies suggest that incorporating the dynamic nature of these fluctuations is crucial for achieving semi-quantitative agreement with experimental mobility data, highlighting the complex interplay between molecular morphology and charge transport nih.govaip.org. While TFB is known for its high mobility, some research indicates that charge-carrier density might not always be the primary factor affecting its mobility, potentially due to polaron-dominated hopping and interchain correlated disorder d-nb.info.
Spectroscopic Characterization and Analysis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl)diphenylamine))]
Spectroscopic techniques are vital for understanding the electronic structure, optical properties, and molecular composition of TFB. These methods provide detailed insights into its behavior in solid-state devices and allow for structural verification.
Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) Investigations
UPS and IPES are powerful techniques used to determine the occupied and unoccupied electronic states of TFB, respectively, providing critical data for its energy level alignment rsc.orgsemanticscholar.orgphi.com. UPS measurements typically yield the ionization potential and the Highest Occupied Molecular Orbital (HOMO) level. For TFB, UPS studies have reported HOMO levels around -5.3 eV ossila.compolyu.edu.hknih.govrsc.org. IPES, conversely, probes the unoccupied states, allowing for the determination of the Lowest Unoccupied Molecular Orbital (LUMO) level. Combined UPS and IPES data, along with optical bandgap measurements, allow for the calculation of the LUMO level, which for TFB is found to be around -2.3 eV ossila.comchemicalbook.compolyu.edu.hk. These techniques are instrumental in characterizing the energy landscape of TFB films and their interfaces with other materials in optoelectronic devices semanticscholar.orgrsc.org.
Fluorescence and Absorption Spectroscopy
Fluorescence and absorption spectroscopy provide insights into the optical properties of TFB, including its light absorption and emission characteristics. TFB exhibits absorption maxima in the ultraviolet and visible regions, with a primary absorption peak typically observed around 390 nm in solution (e.g., in THF) ossila.comnih.govresearchgate.net. At higher concentrations, an additional band at 482 nm has been observed, suggesting the possibility of ground-state aggregation nih.govresearchgate.net. The fluorescence emission spectrum of TFB typically shows bands around 433 nm and 451 nm in solution, with a tail extending to 480 nm nih.govresearchgate.net. These optical properties are fundamental to its use in light-emitting devices and solar cells, where efficient absorption and emission are critical ossila.comazooptics.comedinst.comuci.edu. Amplified spontaneous emission (ASE) has also been reported, peaking at 443 nm with a threshold energy of 2 mJ nih.govresearchgate.net.
Time-Resolved Photoluminescence (TRPL) Spectroscopy
Time-Resolved Photoluminescence (TRPL) spectroscopy is employed to study the excited-state dynamics of TFB, specifically its photoluminescence decay lifetimes picoquant.comresearchgate.netiitd.ac.inkaust.edu.saosti.gov. This technique involves exciting the material with a pulsed laser and monitoring the decay of the emitted light over time. TRPL provides information about processes such as charge carrier recombination, exciton (B1674681) dynamics, and the presence of defect states picoquant.comiitd.ac.inkaust.edu.sa. For TFB, TRPL studies can help elucidate charge transport mechanisms and confirm the absence of exciton dissociation at interfaces, as observed in OPV devices where TFB acted as a secondary HTL azooptics.com. The decay curves can be analyzed using various fitting models, such as single or multi-exponential decays, to extract characteristic lifetimes researchgate.netosti.gov.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Compound Name Table:
| Designation | Chemical Name |
| TFB | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl)diphenylamine))] |
| AldrichCPR | (Supplier-specific identifier, referring to TFB) |
Ellipsometry for Optical Property Analysis
Spectroscopic ellipsometry is a non-destructive optical technique used to characterize thin films by measuring changes in the polarization state of light upon reflection or transmission horiba.comeag.comipfdd.de. This method allows for the determination of material properties, including film thickness, refractive index (n), and extinction coefficient (k) eag.com. The complex refractive index, N = n - ik, describes how a material interacts with electromagnetic radiation, specifically its speed change and absorption loss horiba.comipfdd.de.
For Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl)diphenylamine))] (TFB), ellipsometry has been employed to analyze its optical properties, including its absorption characteristics and optical anisotropy azooptics.comaip.org. TFB exhibits an absorption maximum (λAbs) typically around 387-390 nm in solvents like Tetrahydrofuran (THF) ossila.comresearcher.lifenih.govchemicalbook.comadsdyes.com. Experimental optical bandgaps have been reported to range from 2.83 to 2.95 eV, depending on the concentration of the TFB solution researcher.lifenih.gov. Studies have also investigated the optical anisotropy of TFB thin films, quantifying it by the ratio of the in-plane extinction coefficient to the out-of-plane extinction coefficient (kin-plane / kout-of-plane). For TFB, this ratio has been measured at 1.57 at the peak of its lowest energy absorption, indicating a preference for in-plane alignment of polymer chains, which becomes more pronounced with longer polymer chains aip.org.
Table 1: Optical Properties of TFB
| Property | Value | Units | Notes | Source(s) |
| Maximum Absorption (λAbs) | 387-390 | nm | In THF | ossila.com, researcher.life, nih.gov, chemicalbook.com, adsdyes.com |
| Experimental Optical Bandgap | 2.83 - 2.95 | eV | Concentration-dependent | researcher.life, nih.gov |
| Anisotropy Ratio (kin-plane / kout-of-plane) | 1.57 | - | At peak of lowest energy absorption | aip.org |
Computational Modeling and Simulation of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl)diphenylamine))]
Computational modeling and simulation techniques are vital for understanding the fundamental properties and charge transport mechanisms of semiconducting polymers like TFB. These methods, including Density Functional Theory (DFT), Molecular Dynamics (MD), and Kinetic Monte Carlo (KMC) simulations, provide insights into electronic structure, morphology, and charge carrier dynamics.
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) calculations are employed to determine the electronic structure of TFB, including its frontier molecular orbital energy levels and band gap. DFT studies have revealed that TFB possesses a Highest Occupied Molecular Orbital (HOMO) level of approximately 5.3 eV and a Lowest Unoccupied Molecular Orbital (LUMO) level of approximately 2.3 eV, resulting in a band gap of around 3.0 eV ossila.comchemicalbook.comchemicalbook.com. These calculated electronic structures have been compared with experimental absorption and emission spectra, with DFT providing a basis for understanding spectral shifts observed at different concentrations, attributed to Franck-Condon effects researcher.lifenih.gov. DFT calculations are also used to parameterize other simulation methods, such as KMC, by providing accurate charge transfer integrals and site energies aip.orgresearchgate.netopenrepository.comnih.govaip.org.
Table 2: Electronic Properties of TFB
| Property | Value | Units | Notes | Source(s) |
| HOMO | 5.3 | eV | ossila.com, chemicalbook.com, chemicalbook.com | |
| LUMO | 2.3 | eV | ossila.com, chemicalbook.com, chemicalbook.com | |
| Band Gap | 3.0 | eV | Derived from HOMO-LUMO levels | ossila.com, chemicalbook.com, chemicalbook.com |
| Band Gap (Exp.) | ~2.9 | eV | Concentration-dependent | researcher.life, nih.gov |
Molecular Dynamics (MD) Simulations for Morphological Variability and Transport
Molecular Dynamics (MD) simulations are crucial for predicting the morphology and conformational landscape of amorphous polymers like TFB aip.orgresearchgate.netopenrepository.comnih.govaip.orgresearchgate.netacs.org. By simulating the movement of atoms and molecules over time, MD can generate realistic three-dimensional structures of polymer chains and their assemblies. These simulations capture the inherent morphological variability, including chain packing and local structural arrangements, which significantly influence charge transport properties aip.orgresearchgate.netopenrepository.comnih.govaip.org. Studies often focus on oligomers of TFB, such as those composed of five fluorene (B118485) units alternated with four triphenylamine (B166846) units, to represent the upper limit of its conjugation length aip.org. The morphologies generated by MD simulations serve as the structural basis for subsequent charge transport simulations, such as KMC aip.orgresearchgate.netopenrepository.comnih.govaip.org.
Kinetic Monte Carlo (KMC) Simulations for Charge Transport Dynamics
Kinetic Monte Carlo (KMC) simulations are widely used to model charge transport in organic semiconductors, including TFB aip.orgresearchgate.netopenrepository.comnih.govaip.orgresearchgate.net. These simulations track the movement of charge carriers (holes in the case of TFB) as they hop between localized sites within the polymer morphology. The hopping rates are typically calculated using quantum chemistry methods (e.g., DFT or semi-empirical methods) and parameterized based on molecular structure, site energies, and transfer integrals aip.orgresearchgate.netopenrepository.comnih.govaip.org. KMC simulations are particularly valuable for investigating the impact of disorder—both positional and energetic—on charge carrier mobility across various temperatures and electric fields researchgate.netopenrepository.comnih.govaip.org. It has been shown that incorporating the dynamic nature of this disorder is essential for achieving semi-quantitative agreement with experimental mobility data aip.orgresearchgate.netopenrepository.comnih.govaip.org. TFB is known for its relatively high hole mobility, often cited around 2 × 10⁻³ cm²/V·s, and in some contexts, up to ~10⁻² cm²/V·s ossila.comchemicalbook.comchemicalbook.comoptica.org.
Table 3: Charge Transport Properties of TFB
| Property | Value | Units | Notes | Source(s) |
| Hole Mobility | ~2 × 10⁻³ | cm²/V·s | Typical value; some sources cite ~10⁻² cm²/V·s. Modeled using MD/KMC. | ossila.com, chemicalbook.com, chemicalbook.com |
| Hole Mobility | ~10⁻² | cm²/V·s | Cited in context of QD-LEDs | optica.org |
Role of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl)diphenylamine))] in Optoelectronic Device Architectures
Due to its favorable electronic and charge transport properties, TFB plays a significant role in various optoelectronic device architectures, most notably as a hole transport layer (HTL).
Applications as Hole Transport Layers (HTLs)
TFB is widely utilized as a hole transport layer (HTL), hole injection layer (HIL), and electron-blocking layer (EBL) in organic electronic devices, including organic light-emitting diodes (OLEDs), quantum dot light-emitting diodes (QD-LEDs), and organic photovoltaic (OPV) devices ossila.comchemicalbook.comchemicalbook.com. Its effectiveness stems from its low ionization potential and high hole mobility, facilitating efficient charge extraction and transport ossila.comchemicalbook.comchemicalbook.com.
In organic photovoltaic (OPV) devices, the incorporation of a TFB layer can enhance power conversion efficiency (PCE). For instance, in Y6 homojunction OPVs, adding a TFB layer improved the PCE from 0.21% to 2.57%, attributed to its exciton-blocking properties that optimize hole extraction azooptics.com.
In QD-LEDs, TFB is a popular HTL due to its high hole mobility (around 10⁻² cm²/V·s) optica.org. However, a significant energy offset between TFB's HOMO level and the valence band of quantum dots (QDs) can hinder efficient hole injection, potentially degrading device lifetime researchgate.net. To mitigate this, TFB is often used in conjunction with other materials in bilayer or composite HTLs. For example, TFB combined with C8-BTBT as a double HTL in ZnSe/ZnS QD-LEDs resulted in a ~150% increase in external quantum efficiency (EQE) compared to single HTLs researchgate.net. Similarly, TFB/PVK double HTLs have demonstrated improved film morphology and charge injection in InP/ZnS QD-LEDs researchgate.net.
While TFB offers excellent performance in spin-coated devices, its application in inkjet-printed electronics faces challenges such as limited solvent resistance, interlayer mixing, and erosion, which can affect film morphology and device stability researchgate.netresearchgate.netresearchgate.net. Research into cross-linking TFB or blending it with other materials aims to enhance its solvent resistance and improve film uniformity, leading to better device performance researchgate.netresearchgate.net. The ability of TFB to form a smooth film and its suitable energy level alignment contribute to its widespread use, although careful interface engineering is often required to maximize device efficiency and longevity researchgate.netresearchgate.net.
Compound Name List:
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl)diphenylamine))] (TFB)
2s, 3s 3 3 4 Trifluoromethyl Benzoylamino Benzyloxy Aspartate Tfb Tboa
Advanced Synthesis of TFB-TBOA and its Stereoisomers
The synthesis of TFB-TBOA and its stereoisomers has been a subject of significant research, aiming to improve efficiency and accessibility for pharmacological studies. The complex stereochemistry of the molecule presents a challenge, leading to the development of advanced synthetic strategies.
Historically, the asymmetric synthesis of TFB-TBOA was a lengthy process, requiring numerous synthetic steps. acs.orgscispace.com However, more recent advancements have led to a significantly more concise and efficient stereoselective synthesis of all four stereoisomers of TFB-TBOA. acs.orgnih.gov One such method utilizes Sharpless asymmetric aminohydroxylation to produce the syn (threo) isomers and Davis asymmetric α-hydroxylation for the anti (erythro) isomers. acs.org This streamlined, four-step process represents a substantial improvement over the previously reported 21-step synthesis. acs.orgscispace.com The availability of all stereoisomers is crucial for structure-activity relationship studies, which have demonstrated that the threo isomers are more potent inhibitors of EAATs than the erythro isomers. scispace.com
To further investigate the molecular interactions between TFB-TBOA and glutamate (B1630785) transporters, researchers have developed photoaffinity probes based on its structure. acs.orgnih.gov These probes are valuable tools for identifying and characterizing the binding sites of inhibitors on the transporter proteins. nih.gov By incorporating a photoreactive group, such as a benzophenone, aryl azide, or diazirine, into the TFB-TBOA scaffold, a covalent bond can be formed with the transporter upon photoirradiation. nih.gov This allows for the precise mapping of binding domains. Potent photoaffinity probes derived from TFB-TBOA have been synthesized and show inhibitory activity in the submicromolar to micromolar range at EAAT1–3, making them suitable for photo-cross-linking studies. acs.org
Chemoenzymatic synthesis has emerged as a powerful strategy for the efficient and stereospecific production of complex molecules like TFB-TBOA. rsc.orgresearchgate.net This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. A rapid, three-step chemoenzymatic route has been developed for L-TFB-TBOA and its derivatives, enabling multigram-scale production of the enantiomerically and diastereomerically pure compound. rsc.orgresearchgate.net This method addresses the challenges associated with the laborious nature of traditional chemical synthesis, thereby facilitating broader access to L-TFB-TBOA for research purposes. hanze.nl The high potency of L-TFB-TBOA as an EAAT inhibitor, coupled with its lack of off-target binding to glutamate receptors, makes it a valuable tool for studying glutamatergic signaling. rsc.orghanze.nl
Mechanism of Action as a Glutamate Transporter Inhibitor
TFB-TBOA exerts its effects by inhibiting the function of excitatory amino acid transporters (EAATs), a family of five transmembrane proteins (EAAT1-5) responsible for the rapid removal of glutamate from the extracellular space. acs.orgmedchemexpress.com By blocking these transporters, TFB-TBOA increases the concentration and residence time of glutamate in the synaptic cleft, thereby enhancing glutamatergic signaling. brainstuff.org
TFB-TBOA is a potent competitive, non-transportable blocker of EAATs, exhibiting selectivity for certain subtypes. tocris.comnih.govrndsystems.com It is particularly effective at inhibiting the glial transporters EAAT1 (GLAST) and EAAT2 (GLT-1), which are responsible for the majority of glutamate uptake in the brain. tocris.comjneurosci.org TFB-TBOA also inhibits the neuronal transporter EAAT3 (EAAC1), albeit with lower potency. tocris.commedchemexpress.com In contrast, it has no significant action at EAAT4 or EAAT5. brainstuff.org This selectivity makes TFB-TBOA a valuable tool for dissecting the specific roles of different EAAT subtypes in synaptic transmission. nih.gov Electrophysiological studies have confirmed that TFB-TBOA blocks the transport-associated currents in all five EAAT subtypes and the leak currents in EAAT5. nih.gov Notably, TFB-TBOA does not affect other major neurotransmitter transporters or glutamate receptors, highlighting its high selectivity for EAATs. nih.gov
| EAAT Subtype | IC50 (nM) | Reference |
|---|---|---|
| EAAT1 | 22 | medchemexpress.com |
| EAAT2 | 17 | medchemexpress.com |
| EAAT3 | 300 | medchemexpress.com |
| EAAT4 | No significant action | brainstuff.org |
| EAAT5 | No significant action | brainstuff.org |
By inhibiting glutamate uptake, TFB-TBOA significantly alters the spatiotemporal dynamics of glutamate in the synapse. frontiersin.org This leads to a prolongation of the activation of postsynaptic glutamate receptors. brainstuff.org Specifically, TFB-TBOA has been shown to prolong the decay of N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic currents (EPSCs). nih.gov The effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated EPSCs is also a prolongation of decay, particularly when AMPA receptor desensitization is reduced. nih.gov
The accumulation of glutamate in the synaptic cleft due to transporter blockade can lead to neuronal hyperexcitability. nih.gov Prolonged application of TFB-TBOA can induce spontaneous epileptiform discharges in hippocampal neurons, an effect primarily mediated by the activation of NMDA receptors. nih.gov This underscores the critical role of glial glutamate transporters in preventing excitotoxicity and maintaining synaptic fidelity. nih.gov Furthermore, the inhibition of EAATs by TFB-TBOA can modulate synaptic plasticity, for instance, by enhancing the magnitude of mGluR-dependent long-term depression (LTD). frontiersin.org
Interaction with Glial Transport Systems (e.g., astrocytic glutamate transporters)
TFB-TBOA is a high-affinity, non-transportable blocker of excitatory amino acid transporters (EAATs), with a pronounced selectivity for glial transporters, primarily EAAT1 (GLAST) and EAAT2 (GLT-1). tocris.comnih.gov These transporters are predominantly located on astrocytes and are responsible for the rapid clearance of synaptically released glutamate, thereby maintaining low extracellular glutamate concentrations and preventing excitotoxicity. nih.govnih.gov
The inhibitory potency of TFB-TBOA has been quantified across various experimental systems. In uptake assays using cells transiently expressing EAAT subtypes, TFB-TBOA demonstrates significant potency, with IC₅₀ values of 22 nM for EAAT1 and 17 nM for EAAT2. nih.govmedchemexpress.combioscience.co.uk Its affinity for the neuronal transporter EAAT3 is considerably lower, with an IC₅₀ of 300 nM. nih.govtocris.com Studies on human EAAT subtypes have reported even higher affinities, with IC₅₀ values of 3.6 nM for hEAAT1 and 10 nM for hEAAT2. tocris.com This selectivity for glial transporters makes TFB-TBOA an invaluable tool for distinguishing the roles of glial versus neuronal glutamate uptake.
Functionally, TFB-TBOA effectively inhibits the physiological activity of these transporters. In primary cultures of mouse cortical astrocytes, it inhibited glutamate-evoked intracellular sodium elevation with an IC₅₀ value of 43 nM. nih.govresearchgate.net Furthermore, in rat hippocampal slices, TFB-TBOA inhibited synaptically activated transporter currents (STCs) in astrocytes in a dose-dependent manner, with an IC₅₀ of 13 nM. nih.govmedchemexpress.com A key characteristic of TFB-TBOA is its high selectivity; it does not significantly affect other neurotransmitter transporters or receptors, including ionotropic and metabotropic glutamate receptors, ensuring that its effects can be specifically attributed to the blockade of EAATs. nih.gov
| Transporter Subtype | Experimental System | IC₅₀ Value | Source |
|---|---|---|---|
| EAAT1 | Uptake Assay (transiently expressing cells) | 22 nM | nih.gov |
| EAAT2 | Uptake Assay (transiently expressing cells) | 17 nM | nih.gov |
| EAAT3 | Uptake Assay (transiently expressing cells) | 300 nM | nih.gov |
| hEAAT1 | Uptake Assay (HEK293 cells) | 3.6 nM | tocris.com |
| hEAAT2 | Uptake Assay (HEK293 cells) | 10 nM | tocris.com |
| Glial Transporters | Synaptically Activated Transporter Currents (STCs) in Astrocytes | 13 nM | nih.gov |
| Glial Transporters | Glutamate-Evoked Na⁺ Response in Astrocytes | 43 nM | nih.gov |
Electrophysiological Characterization of Transport Blockade
The blockade of glutamate transport by TFB-TBOA has profound and well-characterized electrophysiological consequences. By preventing the reuptake of glutamate from the synaptic cleft, TFB-TBOA increases the concentration and residence time of the neurotransmitter, leading to enhanced activation of postsynaptic glutamate receptors. brainstuff.org
Electrophysiological analyses have confirmed that TFB-TBOA blocks the transport-associated currents in all five EAAT subtypes. nih.gov In hippocampal slices, application of TFB-TBOA at a concentration of 100 nM reduces synaptically activated transporter currents in astrocytes to approximately 10% of control levels. nih.gov This direct inhibition of transporter function leads to significant alterations in synaptic transmission. A primary effect is the prolongation of the decay phase of excitatory postsynaptic currents (EPSCs). brainstuff.org Specifically, TFB-TBOA (100 nM) has been shown to prolong the decay of N-methyl-D-aspartate receptor (NMDAR)-mediated EPSCs in CA1 pyramidal cells. nih.gov The effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated EPSCs is also observed, particularly when AMPAR desensitization is reduced. nih.gov
Prolonged application of TFB-TBOA can lead to neuronal hyperexcitability. The sustained presence of glutamate in the synapse causes excessive activation of glutamate receptors, which can induce spontaneous epileptiform discharges and a continuous depolarization shift in the membrane potential of hippocampal neurons. nih.gov These hyperexcitable states are primarily driven by the activation of NMDARs. nih.gov These findings underscore the critical role of continuous glutamate uptake by glial transporters in maintaining synaptic fidelity and preventing neuronal hyperexcitability. nih.gov
Neuroscience Research Applications of TFB-TBOA
The potent and selective profile of TFB-TBOA makes it an essential tool for a wide range of neuroscience research applications, from fundamental investigations of synaptic function to studies of complex neurological disorders.
Investigation of Glutamatergic Signaling Pathways
TFB-TBOA is instrumental in studying the dynamics of glutamatergic signaling. By acutely blocking glutamate uptake, researchers can investigate the consequences of elevated extracellular glutamate levels and prolonged receptor activation. brainstuff.org This allows for the examination of phenomena such as glutamate spillover, where neurotransmitters diffuse from the synaptic cleft to activate extrasynaptic receptors. For example, research in the nucleus tractus solitarii has utilized TFB-TBOA to demonstrate that astrocytic EAATs play a crucial role in restraining the activation of metabotropic glutamate receptors (mGluRs), thereby controlling postsynaptic excitability and cardiorespiratory function. nih.gov Furthermore, studies have employed TFB-TBOA to show how the disruption of glial glutamate uptake can indirectly affect other neurotransmitter systems, such as reducing the strength of GABAergic synapses by impacting the glutamate-glutamine cycle necessary for GABA synthesis. nih.gov
Studying Mechanisms of Excitotoxicity
Glutamate-mediated excitotoxicity is a key pathological mechanism in numerous neurological conditions, including stroke and traumatic brain injury. nih.gov Astrocytic glutamate transporters are the primary defense against excitotoxicity. nih.govnih.gov TFB-TBOA serves as a reliable tool to induce and study excitotoxic mechanisms in experimental models. By inhibiting glutamate clearance, TFB-TBOA can mimic the pathological accumulation of extracellular glutamate. nih.gov In vivo administration of TFB-TBOA in mice induces severe convulsive behaviors, providing a model for glutamate-induced hyperexcitability. nih.govtocris.com In cell culture models using human iPSC-derived neural cells, co-application of TFB-TBOA with glutamate significantly decreased cell viability, directly demonstrating the protective role of the transporters it blocks. mdpi.com
Probing Synaptic Transmission and Plasticity
The precise temporal and spatial control of glutamate in the synapse is fundamental to synaptic plasticity, the cellular basis of learning and memory. nih.gov TFB-TBOA allows researchers to manipulate this control and probe its impact on plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD). By prolonging the presence of glutamate, TFB-TBOA can alter the threshold for inducing these plastic changes. One significant application has been in the study of Alzheimer's disease models. Research has shown that soluble oligomers of beta-amyloid (Aβ) impair LTP and facilitate LTD. The application of TFB-TBOA occluded these Aβ-induced effects, indicating that Aβ pathology disrupts synaptic plasticity by specifically impairing the function of astrocytic glutamate transporters. nih.gov
Role in Research Models of Neurological Conditions
TFB-TBOA is a valuable tool for investigating the role of glutamate dysregulation in various neurological disorders. mdpi.comnih.gov Its use in Alzheimer's disease research has provided crucial evidence that synaptic deficits associated with Aβ pathology are mediated through the impairment of glial glutamate transport. nih.gov In this context, TFB-TBOA helps to bridge the gap between a molecular pathology (Aβ oligomers) and a functional deficit (impaired synaptic plasticity) by identifying the disruption of astrocytic function as a key intermediary step. Given that EAAT dysfunction is implicated in a wide array of conditions, including amyotrophic lateral sclerosis (ALS), epilepsy, and traumatic brain injury, TFB-TBOA continues to be a critical compound for dissecting the contribution of impaired glutamate homeostasis to the pathophysiology of these diseases. nih.govnih.gov
Assessment of Neuronal Versus Glial Effects
TFB-TBOA has been identified as a powerful blocker of glial glutamate transporters, specifically the excitatory amino acid transporters EAAT1 and EAAT2. tocris.com Its high affinity for these transporters makes it a valuable tool for studying the roles of glial cells in glutamate homeostasis.
Research conducted on rat hippocampal slices demonstrated that TFB-TBOA effectively inhibits synaptically activated transporter currents (STCs) in astrocytes. nih.gov The compound exhibited a dose-dependent inhibition with a half-maximal inhibitory concentration (IC50) of 13 nM, reducing the currents to approximately 10% of the control at a concentration of 100 nM. nih.gov Furthermore, studies on mouse cortical astrocytes in primary culture showed that TFB-TBOA inhibited the glutamate-evoked intracellular sodium ion (Na⁺) response with an IC50 value of 43 ± 9 nM. nih.gov Notably, TFB-TBOA was found to have no influence on the membrane properties of cultured cortical neurons in whole-cell patch-clamp recordings, highlighting its potent and selective action on glial transporters. nih.gov
While TFB-TBOA primarily targets glial transporters, its impact on the glutamatergic system inevitably affects neuronal activity. By blocking the reuptake of glutamate by astrocytes, TFB-TBOA prolongs the presence of this neurotransmitter in the synaptic cleft. nih.gov This leads to an extended decay of N-methyl-D-aspartate receptor (NMDAR)-mediated excitatory postsynaptic currents (EPSCs). nih.gov The effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated EPSCs was observed to be prolonged only when the desensitization of AMPA receptors was reduced with cyclothiazide. nih.gov
Prolonged application of TFB-TBOA can induce spontaneous epileptiform discharges in hippocampal neurons, characterized by a continuous depolarization shift of the membrane potential. nih.gov These hyperexcitabilities are primarily attributed to the activation of NMDA receptors, underscoring the critical role of glial glutamate uptake in protecting neurons from excitotoxicity. nih.gov
| Transporter Subtype | IC50 (nM) |
|---|---|
| EAAT1 | 22 |
| EAAT2 | 17 |
| EAAT3 | 300 |
Derivative Development and Structure-Activity Relationships of TFB-TBOA Analogs
TFB-TBOA is a derivative of L-threo-β-benzyloxyaspartate (L-TBOA), a known blocker of all subtypes of excitatory amino acid transporters. nih.gov The development of TFB-TBOA involved the introduction of a substituent on the benzene ring of L-TBOA, which significantly enhanced its inhibitory potency and selectivity, particularly for EAAT1 and EAAT2. nih.gov
The structure-activity relationship (SAR) studies of TFB-TBOA and its analogs have provided valuable insights into the molecular requirements for high-affinity binding to glutamate transporters. The (2S, 3S) stereochemistry of TFB-TBOA has been shown to be crucial for its potent inhibitory activity. A concise and stereoselective synthesis of all four stereoisomers of TFB-TBOA has been developed, allowing for a detailed investigation of their isoform selectivity on human glutamate transporters EAAT1-3. nih.govacs.org
These studies have confirmed that the L-threo isomer, (2S, 3S)-TFB-TBOA, is the most potent inhibitor. scispace.com The trifluoromethylbenzoyl group attached to the benzyloxy moiety plays a critical role in the high-affinity binding of TFB-TBOA to EAAT1 and EAAT2. nih.gov The kinetics of TFB-TBOA's interaction with the transporters differ from that of L-TBOA, likely due to a stronger binding affinity. nih.gov
Further derivative development has led to the synthesis of potent photoaffinity probes based on the TFB-TBOA scaffold. nih.govacs.org These molecular tools are instrumental in studying the structure and function of glutamate transporters through photo-crosslinking studies. The development of an efficient chemoenzymatic route has enabled the multigram-scale synthesis of enantiopure L-TFB-TBOA and its derivatives, facilitating their widespread use in neurobiological research. rsc.org
| Compound | EAAT1 (μM) | EAAT2 (μM) | EAAT3 (μM) |
|---|---|---|---|
| TFB-TBOA | 0.022 | 0.017 | 0.300 |
| L-TBOA | 33 | 6.2 | 15 |
1,2,4,5 Tetrafluorobenzene Tfb in Molecular Interaction Studies
Spectroscopic Investigations of Intermolecular Interactions
Infrared Spectroscopy of TFB Clusters
Infrared (IR) spectroscopy is a primary tool for investigating the intermolecular interactions within clusters of TFB. The formation of a hydrogen bond typically perturbs the vibrational modes of the participating functional groups. In the case of TFB clusters, researchers focus on the spectral shifts of the aromatic C-H stretching vibrations.
When TFB forms a hydrogen-bonded cluster, such as with a hydrogen bond acceptor molecule, the C-H bond involved in the interaction weakens slightly. This weakening results in a lower vibrational frequency, causing a redshift (a shift to a lower wavenumber) in the corresponding peak in the IR spectrum. The magnitude of this redshift is often correlated with the strength of the hydrogen bond. Furthermore, the intensity of the C-H stretching band is frequently enhanced upon the formation of a hydrogen bond. acs.org
In studies of the TFB-methanol cluster, a distinct redshift in the aromatic C-H stretch of the TFB molecule was observed, providing clear evidence of a C-H···O hydrogen bond. acs.org This technique allows for the direct probing of the specific bonds involved in the intermolecular interaction and provides experimental data that can be compared with computational chemistry calculations to determine the geometry and stability of the molecular clusters. acs.orgacs.org
Fluorescence-Detected Infrared Spectroscopy (FDIR) for Cluster Identification
Fluorescence-Detected Infrared (FDIR) spectroscopy is a highly sensitive method used to obtain the IR spectra of specific, mass-selected molecular clusters in the gas phase. This double-resonance technique is particularly well-suited for studying weakly bound complexes formed in supersonic jets. acs.orgacs.org
The FDIR process involves two steps:
An ultraviolet (UV) laser is tuned to a specific electronic transition of one isomer of a desired cluster (e.g., the 1:1 TFB-methanol cluster). This selectively labels the cluster, and its fluorescence is monitored.
A tunable IR laser is introduced upstream. When the IR laser's frequency is resonant with a vibrational transition of the selected cluster, the cluster absorbs an IR photon. This absorption leads to vibrational predissociation, breaking the cluster apart.
The dissociation of the cluster causes a decrease, or dip, in the fluorescence signal monitored by the UV laser. By scanning the frequency of the IR laser and recording the corresponding dips in fluorescence, a complete IR spectrum of the size- and isomer-selected cluster is obtained. This method was instrumental in identifying the 1:1 clusters of TFB with methanol (B129727) and confirming that the observed spectral features arose from a single type of isomer for each complex. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying intermolecular interactions, including hydrogen bonding, in the solution phase. The formation of a hydrogen bond alters the local electronic environment of the nuclei involved, leading to changes in their chemical shifts. For a proton involved in a hydrogen bond (the H-bond donor), its electron density is pulled away, resulting in deshielding. This deshielding causes its resonance signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.
While NMR is widely used for such studies, specific literature detailing the use of NMR to investigate the molecular interactions of 1,2,4,5-tetrafluorobenzene (B1209435) with hydrogen bond acceptors was not prominent in the conducted research. In a hypothetical study of TFB interacting with a Lewis base in solution, one would expect the ¹H NMR signal of the TFB's aromatic protons to shift downfield upon formation of a C-H···X hydrogen bond. The magnitude of this shift could provide qualitative information about the strength and nature of the interaction.
Hydrogen Bonding Phenomena Involving 1,2,4,5-Tetrafluorobenzene
Aromatic C-H···O Hydrogen Bonds (e.g., with methanol, water)
The aromatic C-H group in TFB can act as a proton donor to form weak C-H···O hydrogen bonds with oxygen-containing molecules like water and methanol. These interactions, though weaker than conventional O-H···O bonds, are significant in molecular recognition and crystal engineering.
Experimental and computational studies on the 1:1 cluster of TFB with methanol have provided direct evidence for the existence of an aromatic C-H···O hydrogen bond. acs.orgacs.org FDIR spectroscopy revealed a redshift of the aromatic C-H stretching vibration of TFB by 21 cm⁻¹ upon complexation with methanol. acs.org This shift is a clear signature of the formation of a hydrogen bond where the TFB's C-H group is the donor and the methanol's oxygen atom is the acceptor. A similar study on the TFB-water cluster was noted as the first direct experimental proof of such an aromatic C-H···O bond in an isolated gas-phase cluster. acs.org
Computational models support these experimental findings, indicating that the most stable structure for the TFB-methanol cluster involves this C-H···O linkage. acs.org
Table 1: Observed Vibrational Frequencies (cm⁻¹) for TFB and its 1:1 Cluster with Methanol This table presents the experimental vibrational frequencies for the aromatic C-H stretch of the 1,2,4,5-tetrafluorobenzene (TFB) monomer and its 1:1 cluster with methanol, as identified through spectroscopic studies.
| Species | Vibrational Mode | Observed Frequency (cm⁻¹) | Frequency Shift (Δν) |
|---|---|---|---|
| TFB Monomer | Aromatic C-H stretch | 3090 | - |
| TFB-Methanol Cluster | Aromatic C-H stretch (H-bonded) | 3069 | -21 |
C-H···X (X=N, O) Hydrogen Bonds (e.g., with acetonitrile (B52724), dimethyl ether, ammonia)
Beyond interactions with alcohols and water, the acidic C-H groups of TFB are capable of forming hydrogen bonds with other acceptors containing nitrogen or oxygen atoms. Molecules such as acetonitrile (containing a nitrogen atom with a lone pair), dimethyl ether (an oxygen-based acceptor), and ammonia (B1221849) (a nitrogen-based acceptor) are all potential hydrogen bond partners for TFB.
In these potential complexes, the TFB molecule would act as the hydrogen bond donor via its C-H group, and the lone pair of electrons on the nitrogen or oxygen atom of the partner molecule would act as the acceptor. While the principles of hydrogen bonding suggest these interactions are feasible, specific spectroscopic studies detailing the isolated clusters of 1,2,4,5-tetrafluorobenzene with acetonitrile, dimethyl ether, or ammonia were not identified in the performed research. The characterization of such complexes would likely reveal redshifts in the TFB's C-H stretching frequency, similar to those observed with water and methanol, with the magnitude of the shift reflecting the hydrogen bond acceptor strength of the partner molecule.
O-H···F Interactions and Competing Intermolecular Forces
In clusters of 1,2,4,5-tetrafluorobenzene (TFB) with molecules containing hydroxyl groups, such as alcohols, a competition arises between different types of intermolecular interactions. The primary interactions involve hydrogen bonds where the hydroxyl group can act as a donor to either the fluorine atoms or the π-electron system of the TFB ring.
Studies on the 1:1 clusters of TFB with methanol and 2,2,2-trifluoroethanol (B45653) (TFE) have provided significant insights into these competing forces. nih.govacs.org Both experimental data from fluorescence-detected infrared spectroscopy and computational results indicate the presence of an aromatic C−H···O hydrogen bond in the TFB-methanol cluster. nih.govacs.org In this configuration, the methanol acts as a hydrogen bond donor to one of the aromatic C-H groups of TFB. Conversely, in the TFB-TFE cluster, this C−H···O interaction is absent, suggesting a different preferred geometry. nih.govacs.org
The competition is primarily between the O–H group of the alcohol interacting with the fluorine atoms of TFB (forming an O–H···F bond), the π-system of the TFB ring (forming an O–H···π bond), or the C-H bonds of TFB (where the oxygen acts as an acceptor, forming a C-H···O bond). The acidity of the alcohol's hydroxyl proton plays a crucial role in determining the nature of the dominant interaction. For instance, the more acidic proton of TFE may favor a different interaction geometry compared to methanol.
In related systems, such as clusters of p-difluorobenzene with water, computational studies have shown that as the size of the water cluster increases, the π-hydrogen bonding interaction is enhanced while the competing F···H-O σ-type interaction is weakened. aip.orgelsevierpure.com This interplay demonstrates that the balance between these weak interactions is delicate and can be influenced by the size and nature of the interacting partner molecule. The subtle balance between O–H···F, O–H···π, and C–H···O forces dictates the ultimate structure and stability of these fluoroaromatic complexes.
Table 1: Dominant Intermolecular Interactions in 1:1 TFB-Alcohol Clusters
| Interacting Molecule | Dominant Interaction Type | Reference |
|---|---|---|
| Methanol | Aromatic C−H···O Hydrogen Bond | nih.govacs.org |
C-F...H-C Hydrogen Bonding in Fluoroaromatic Systems
The C−H···F interaction is recognized as a type of weak hydrogen bond that can play a significant role in the crystal engineering and supramolecular assembly of fluoroaromatic compounds. rsc.org While controversial in the past, there is now a general acceptance of its role as a weak, primarily electrostatic and dispersive interaction. nih.gov The strength and geometry of these bonds are influenced by the chemical environment, particularly whether the interacting fragments are neutral or charged. rsc.org
In neutral molecular crystals, C−H···F interactions are typically weak, with interaction energies around -0.4 kcal mol⁻¹, where the dispersion component is stronger than the electrostatic one. rsc.org Crystal structure analysis of complex molecules containing tetrafluorophenyl rings provides concrete examples of these interactions. For instance, in the crystal structure of 1,2-bis-[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, both intramolecular and intermolecular C−H···F hydrogen bonds are observed. nih.govnih.gov The intramolecular sp²-C−H···F bonds exhibit H···F separations as short as 2.270 Å and 2.363 Å, which are 87.5% and 91.0% of the sum of the van der Waals radii, respectively. nih.govnih.gov The C−H···F angles in these cases are 166.8° and 158.3°, indicating a strong tendency towards linearity. nih.govnih.gov
The same structure also displays intermolecular bifurcated C−H···(F)₂ interactions, with H···F distances ranging from 2.500 Å to 2.597 Å. nih.govnih.gov While isolated computational models often predict a preference for collinear C−H···F arrangements, the angles observed in crystal structures are often less than 180°. This deviation from linearity in crystals is attributed to the influence of other competing intermolecular forces within the packed solid-state environment. rsc.org
Table 2: Geometric Parameters of C−H···F Hydrogen Bonds in a Tetrafluorophenyl-Containing Crystal
| Interaction Type | H···F Distance (Å) | C−H···F Angle (°) | % of van der Waals Radii Sum | Reference |
|---|---|---|---|---|
| Intramolecular | 2.270 (14) | 166.8 (14) | 87.5% | nih.govnih.gov |
| Intramolecular | 2.363 (14) | 158.3 (14) | 91.0% | nih.govnih.gov |
Computational Quantum Chemical Analysis of 1,2,4,5-Tetrafluorobenzene Clusters
Ab Initio Calculations (e.g., MP2/6-31+G level) for Molecular Structures and Stabilization Energies*
Ab initio quantum chemical methods are essential tools for investigating the structures and energetics of weakly bound molecular clusters involving 1,2,4,5-tetrafluorobenzene. Møller-Plesset perturbation theory to the second order (MP2) is a widely used method that accounts for electron correlation, which is crucial for accurately describing dispersion forces inherent in these interactions. The 6-31+G* basis set is commonly employed as it includes diffuse functions (+) to describe the extended nature of electron density in anions and weakly bound systems, and polarization functions (*) to allow for anisotropy in atomic shapes.
Computational studies on the 1:1 clusters of TFB with methanol and 2,2,2-trifluoroethanol have utilized the MP2/6-31+G* level of theory to determine their molecular structures and stabilization energies. nih.govacs.org These calculations provide the theoretical foundation for interpreting experimental results and understanding the preferences for different hydrogen bonding motifs.
For the TFB-methanol cluster, calculations confirm that the most stable structure involves a C−H···O hydrogen bond. acs.org In contrast, for the TFB-TFE cluster, a different geometry is favored. The stabilization energies computed at this level of theory quantify the strength of the intermolecular interactions. For instance, studies on similar systems, like the p-difluorobenzene-water tetramer complex, calculated at the MP2/6-31+G* level, show a binding energy that results from a combination of π···H−O and F···H−O interactions. aip.org The analysis of dimer stabilization energies reveals how fluorination affects intermolecular forces; for example, the potential of mean force for TFB dimers in water samples both π-stacked and T-shaped structures. researchgate.net
Table 3: Calculated Stabilization Energies for Fluoroaromatic Complexes
| Complex | Level of Theory | Stabilization Energy (kcal/mol) | Primary Interaction | Reference |
|---|---|---|---|---|
| TFB-Methanol | MP2/6-31+G* | Not explicitly stated in abstract | C−H···O | nih.govacs.org |
| TFB-TFE | MP2/6-31+G* | Not explicitly stated in abstract | Not C−H···O | nih.govacs.org |
Vibrational Frequency Computations and Interpretation of Spectral Shifts
Vibrational spectroscopy, when combined with high-level quantum chemical computations, is a powerful technique for elucidating the structure of molecular clusters. The formation of intermolecular bonds, such as hydrogen bonds, perturbs the vibrational modes of the constituent molecules, leading to characteristic shifts in their frequencies.
In the study of TFB clusters with methanol and TFE, intermolecular interactions were characterized by the spectral shifts of the aromatic C-H stretching modes. nih.govacs.org Harmonic vibrational frequencies computed at the MP2/6-31+G* level aid in the assignment of experimental spectra and provide a direct link between observed frequency shifts and specific intermolecular interactions. nih.govacs.org A red-shift (a shift to lower frequency) in a stretching mode, such as O-H or C-H, typically indicates a weakening of that bond, which occurs when the hydrogen atom participates in a hydrogen bond. Conversely, a blue-shift (a shift to higher frequency) can occur in certain bending modes upon complex formation. rsc.org
For example, in related fluorobenzene-water clusters, the O-H stretching frequencies of water are red-shifted upon complexation. aip.org The magnitude of this red-shift is sensitive to the type of interaction; a π-type hydrogen bond (O-H···π) results in a different shift compared to a σ-type hydrogen bond (F···H-O). aip.orgelsevierpure.com Computational results show that as the water cluster size increases, the red-shift induced by the F···H interaction decreases, while the red-shift from the π-H interaction increases. aip.orgelsevierpure.com This demonstrates how vibrational frequency shifts serve as a sensitive probe for the nature and strength of competing noncovalent interactions within TFB clusters.
Table 4: Interpretation of Vibrational Shifts in Fluoroaromatic Complexes
| Vibrational Mode | Interaction Type | Expected Frequency Shift | Reference |
|---|---|---|---|
| Aromatic C-H Stretch (TFB) | C-H···O Hydrogen Bond | Red-shift | nih.govacs.org |
| O-H Stretch (Water/Alcohol) | O-H···π Hydrogen Bond | Red-shift | aip.orgelsevierpure.com |
| O-H Stretch (Water/Alcohol) | O-H···F Hydrogen Bond | Red-shift | aip.orgelsevierpure.com |
Density Functional Theory (DFT) for Molecular Interactions
Density Functional Theory (DFT) has become a widely used computational method for studying molecular systems, offering a favorable balance between accuracy and computational cost, especially for larger clusters. DFT methods, particularly those incorporating dispersion corrections, are well-suited for analyzing noncovalent interactions.
Various functionals are employed to approximate the exchange-correlation energy. For instance, a study on 1,2,3,4-tetrafluorobenzene (B1293379) clusters used the B3LYP functional with a 6-31G** basis set to compute the electronic structure, stabilization energies, and IR spectrum. researchgate.net Such calculations help in understanding geometric parameters and frequency shifts upon cluster formation. researchgate.net
The choice of functional is critical for accurately describing noncovalent interactions. Functionals like PWB6K and M05-2X have shown excellent performance for databases of biologically important noncovalent complexes, which include both hydrogen-bonded and dispersion-dominated systems. ccu.edu.tw In contrast, the popular B3LYP functional often fails to adequately describe dispersion-dominated interactions, which are significant in π-stacking arrangements common in fluoroaromatic systems. ccu.edu.tw The inclusion of empirical dispersion corrections (e.g., DFT-D3) with functionals like B3LYP or PBE0 significantly improves the description of these interactions. mdpi.com DFT-based reactivity descriptors can also be calculated to predict the reactive sites of molecules like TFB in various chemical environments. nih.gov
Table 5: Performance of Selected DFT Functionals for Noncovalent Interactions
| DFT Functional | Typical Performance for H-Bonds | Typical Performance for Dispersion | Reference |
|---|---|---|---|
| PWB6K | Very Good | Very Good | ccu.edu.tw |
| M05-2X | Very Good | Very Good | ccu.edu.tw |
| B3LYP | Fair | Poor (underestimates) | ccu.edu.tw |
| B3LYP-D3 | Good | Good | mdpi.com |
18f Tetrafluoroborate 18f Tfb in Radiochemistry and Preclinical Molecular Imaging Research
Radiosynthesis Development for [18F]TFB
The production of [18F]TFB for preclinical and clinical research has evolved, with a focus on developing methods that offer high yield and high specific activity, which are crucial for sensitive and accurate PET imaging.
A key advancement in the synthesis of [18F]TFB is the development of direct radiofluorination of boron trifluoride (BF3). nih.govnih.govsnmjournals.org This method has been shown to be a rapid and practical approach for producing [18F]TFB with high specific activity. nih.govnih.gov The process involves the reaction of cyclotron-produced [18F]fluoride with a BF3 precursor. nih.govnih.gov Under optimized conditions, this method can produce [18F]TFB with a radiochemical yield of 20.0% ± 0.7% in a short synthesis time of just 10 minutes. nih.govsnmjournals.org This direct labeling approach has proven to be a significant improvement over previous methods, offering a more efficient pathway to obtaining this important imaging agent. nih.govnih.gov
To ensure the reliable and large-scale production of [18F]TFB for clinical and preclinical studies, automated synthesis systems have been developed. nih.govnih.govresearchgate.net These systems are designed to handle the multi-step process of [18F]TFB synthesis, from the trapping of [18F]fluoride to the final purification of the product. nih.govresearchgate.net Automation is compatible with Good Manufacturing Practices (GMP) and allows for the production of [18F]TFB with high radiochemical purity and specific activity. nih.gov For instance, an automated synthesis of [18F]TFB using direct radiofluorination on BF3 has been successfully implemented, achieving specific activities of 8.84 ± 0.56 GBq/μmol. nih.govsnmjournals.org More recent advancements in automated radiosynthesis have reported even higher molar activities, in the range of 34-217 GBq/μmol, with radiochemical yields exceeding 30%. nih.govnih.govresearchgate.net These automated procedures are crucial for making [18F]TFB more accessible for widespread research and potential clinical applications. nih.gov
| Synthesis Method | Radiochemical Yield (uncorrected) | Specific Activity (GBq/μmol) | Synthesis Time (min) |
|---|---|---|---|
| Direct Radiofluorination on BF3 | 20.0% ± 0.7% | 8.84 ± 0.56 | 10 |
| Automated Synthesis (Improved Method) | >30% | 34 - 217 | Not Specified |
The direct radiofluorination method offers significant advantages over the older isotopic exchange labeling technique for producing [18F]TFB. nih.govnih.gov Isotopic exchange methods inherently result in low specific activity, which can limit the sensitivity of PET imaging by saturating the NIS transporter. nih.govnih.gov The direct synthesis approach, by utilizing a BF3 precursor, significantly enhances both the radiochemical yield and, crucially, the specific activity of the final [18F]TFB product. nih.govnih.govnih.gov This improvement is critical for preclinical studies, particularly in reporter gene imaging, where high molar activity is necessary to avoid saturation of the transporter and to achieve high-quality, sensitive images. nih.govnih.gov
Preclinical Evaluation and Imaging Research of [18F]TFB
Preclinical studies have been instrumental in validating the potential of [18F]TFB as a PET imaging probe for NIS expression. These studies have been conducted in various cell lines and animal models, providing a solid foundation for its translation to clinical research. nih.govnih.gov
[18F]TFB has been extensively evaluated as a promising PET imaging probe for the sodium/iodide symporter (NIS). nih.govnih.govmediso.com The rationale for its use lies in its ability to mimic iodide and be transported by NIS, which is expressed in the thyroid gland and other tissues, and can be used as a reporter gene in cancer research. nih.govnih.govnih.gov Unlike radioiodine, [18F]TFB is not organified in thyroid cells, which can be an advantage in certain imaging scenarios. nih.gov Preclinical and initial clinical evaluations have demonstrated the excellent imaging properties of [18F]TFB for assessing NIS-expressing tissues. nih.govnih.gov Studies have shown a biodistribution similar to [99mTc]pertechnetate, a known non-organified NIS tracer. snmjournals.orgnih.gov The favorable characteristics of Fluorine-18, such as its high positron yield and relatively low energy, contribute to the high resolution of [18F]TFB PET imaging. nih.gov
In vivo studies in animal models have consistently demonstrated the specific accumulation of [18F]TFB in NIS-expressing cells and tissues. nih.govnih.gov High uptake has been observed in tissues known to express NIS, such as the thyroid, salivary glands, and stomach. nih.govsnmjournals.orgnih.gov In tumor models where cancer cells are engineered to express NIS, there is avid uptake of [18F]TFB in the tumors. nih.govnih.govmediso.com For example, in a murine C6-glioma tumor model with human NIS (hNIS)-expressing xenografts, significant [18F]TFB uptake was observed. nih.govnih.govsnmjournals.org This uptake was shown to be specific, as it could be blocked by competitive inhibitors of NIS. nih.govresearchgate.net Furthermore, a positive correlation has been observed between the specific activity of [18F]TFB and its uptake in hNIS-expressing tumors, highlighting the importance of high specific activity for sensitive detection. nih.govnih.gov
| Cell Line/Tissue | Animal Model | Key Finding |
|---|---|---|
| NIS-expressing FRTL-5 rat thyroid cells | BALB/c mice | NIS-specific accumulation with high thyroid uptake. nih.gov |
| hNIS-expressing C6-glioma xenografts | Athymic mice | Avid uptake in tumors, thyroid, and stomach. nih.govnih.gov |
| NIS-transfected A549 lung cells, MKN45 gastric cancer cells, K1 thyroid cancer cells | Mouse model | Specific accumulation in tumors, clearly delineated by PET imaging. mediso.comnih.gov |
| NIS-expressing breast cancer cells | Orthotopic xenograft breast cancer model | Sensitive and specific detection of tumors and metastases. researchgate.net |
Comparative Preclinical Studies with Other Radiotracers (e.g., [¹²³I]iodide, [⁹⁹ᵐTc]pertechnetate, [¹⁸F]FDG)
In preclinical research, the utility of [¹⁸F]Tetrafluoroborate ([¹⁸F]TFB) as a positron emission tomography (PET) tracer for imaging sodium/iodide symporter (NIS) expression has been extensively validated through comparative studies against established radiotracers. These studies highlight the distinct advantages of [¹⁸F]TFB, primarily stemming from the superior imaging characteristics of PET and its unique pharmacokinetic profile.
Comparisons with traditional single-photon emission computed tomography (SPECT) agents like [¹²³I]iodide reveal significant benefits for [¹⁸F]TFB. In a NIS-expressing orthotopic xenograft breast cancer model, [¹⁸F]TFB PET/CT demonstrated superior imaging properties compared to [¹²³I]iodide SPECT/CT. This was attributed to the faster blood clearance of [¹⁸F]TFB, which led to higher tumor-to-blood ratios, and the inherently greater sensitivity of PET imaging over SPECT researchgate.netresearchgate.net. Similarly, in an orthotopic NIS-expressing glioblastoma model, [¹⁸F]TFB PET resulted in improved image quality compared to [¹²⁴I]iodide PET nih.gov. Unlike radioiodides, [¹⁸F]TFB is not subject to organification in thyroid cells, which can be an advantage by potentially reducing background signal in normal thyroid tissue researchgate.net.
When evaluated against [⁹⁹ᵐTc]pertechnetate ([⁹⁹ᵐTc]TcO₄⁻), another widely used SPECT tracer for NIS, [¹⁸F]TFB shows a comparable biodistribution, affirming its role as a valid NIS substrate nih.gov. The primary advantage of [¹⁸F]TFB in this comparison lies in its use with PET, which offers better resolution and quantification capabilities than SPECT nih.gov.
Studies comparing [¹⁸F]TFB with the glucose analog [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) have uncovered complementary diagnostic roles. In some preclinical cancer models, [¹⁸F]FDG PET was unable to differentiate metastases that were clearly visualized with [¹⁸F]TFB, due to low uptake and poor contrast from adjacent tissues with high metabolic activity researchgate.netresearchgate.net. Furthermore, a significant negative correlation between the uptake of [¹⁸F]TFB and [¹⁸F]FDG has been observed in certain tumor lesions oup.comnih.gov. This inverse relationship suggests that while [¹⁸F]TFB uptake indicates NIS expression (a marker of differentiation in thyroid cancer), [¹⁸F]FDG uptake reflects metabolic activity which can be higher in dedifferentiated tumors. This positions the two tracers as complementary tools for assessing tumor heterogeneity and differentiation status oup.comnih.gov.
| Radiotracer | Imaging Modality | Key Comparative Findings in Preclinical Studies |
| [¹²³I]iodide / [¹²⁴I]iodide | SPECT / PET | [¹⁸F]TFB PET/CT provides superior imaging properties, higher tumor-to-blood ratios, and better image quality due to faster pharmacokinetics and higher PET sensitivity researchgate.netresearchgate.netnih.gov. Unlike radioiodides, [¹⁸F]TFB does not undergo organification researchgate.net. |
| [⁹⁹ᵐTc]pertechnetate | SPECT | [¹⁸F]TFB demonstrates a similar biodistribution, confirming its function as a NIS tracer nih.gov. The main advantage is the superior resolution and quantification of the PET modality used for [¹⁸F]TFB nih.gov. |
| [¹⁸F]FDG | PET | Provides complementary information. A negative correlation in uptake is often observed, reflecting differences in tumor differentiation versus metabolic activity oup.comnih.gov. [¹⁸F]TFB can detect metastases with low metabolic activity that are not well-visualized with [¹⁸F]FDG researchgate.netresearchgate.net. |
Evaluation in Specific Preclinical Disease Models (e.g., glioma xenografts, pituitary gland hyperplasia, immune cell tracking)
The application of [¹⁸F]TFB has been investigated in several specific preclinical disease models, demonstrating its versatility as a reporter for NIS expression in diverse biological contexts.
Glioma Xenografts [¹⁸F]TFB has been successfully used for imaging NIS-expressing brain tumors in preclinical settings. In a study involving an orthotopic glioblastoma model where tumor cells were engineered to express hNIS, PET imaging with [¹⁸F]TFB demonstrated high accumulation of the tracer specifically in the NIS-expressing tumors nih.gov. A direct comparison in this model showed that [¹⁸F]TFB PET resulted in improved image quality over [¹²⁴I]iodide PET, underscoring its potential for high-resolution imaging of NIS-expressing tumors within the brain nih.gov. Another study utilized a similar model with mice bearing hNIS-positive C6-glioma xenografts to evaluate an analog, [¹⁸F]HFP, which also showed specific uptake in the NIS-expressing tumor researchgate.net. These studies validate the use of [¹⁸F]TFB for monitoring NIS as a reporter gene in preclinical models of brain cancer.
Pituitary Gland Hyperplasia The utility of [¹⁸F]TFB PET/CT has been demonstrated in a preclinical rat model of pituitary gland hyperplasia. In this model, hyperplasia was induced by long-term blockage of the sodium-iodide symporter, which leads to a lack of thyroid hormones and subsequent hyper-stimulation of the pituitary gland oup.com. Researchers were able to successfully visualize the resulting benign pituitary tumor using [¹⁸F]TFB PET/CT. The maximum Standard Uptake Value (SUVmax) in the hyperplastic pituitary was recorded as 2.17. The imaging findings of an enlarged pituitary were later confirmed by necropsy, validating the ability of [¹⁸F]TFB to detect NIS expression in this specific endocrine pathology oup.com.
Immune Cell Tracking As NIS is not endogenously expressed in immune cells, it serves as an excellent reporter gene for tracking these cells in vivo. Preclinical studies have successfully used [¹⁸F]TFB PET to monitor the migration of immune cells engineered to express NIS. In one such study, dendritic cells (DCs) were transfected with the hNIS gene. Following injection, [¹⁸F]TFB PET imaging was able to track the migration of these hNIS-expressing DCs to draining lymph nodes researchgate.netresearchgate.net. This application is crucial for evaluating the trafficking and homing of cell-based therapies, providing valuable information on the biodistribution and targeting efficiency of therapeutic immune cells researchgate.netresearchgate.netnih.gov.
| Preclinical Model | Key Research Findings |
| Glioma Xenografts | In orthotopic, hNIS-expressing glioblastoma models, [¹⁸F]TFB PET demonstrated high and specific tracer accumulation in tumors nih.gov. It provided improved image quality compared to [¹²⁴I]iodide PET for visualizing NIS-expressing brain tumors nih.gov. |
| Pituitary Gland Hyperplasia | In a rat model of induced pituitary hyperplasia, [¹⁸F]TFB PET/CT successfully imaged the benign pituitary tumor oup.com. A maximum SUV of 2.17 was measured, and the imaging results were confirmed by post-mortem analysis oup.com. |
| Immune Cell Tracking | [¹⁸F]TFB PET has been used to successfully track the migration of dendritic cells engineered to express hNIS to draining lymph nodes researchgate.netresearchgate.net. This demonstrates its utility as a reporter system for in vivo monitoring of cell-based therapies nih.gov. |
1,3,5 Trisformylbenzene Tfb As a Building Block in Covalent Organic Frameworks Cofs Research
Synthesis Strategies for TFB-based Covalent Organic Frameworks
The construction of TFB-based COFs involves precise chemical reactions that link TFB units with other organic molecules to form robust, porous frameworks. Various synthetic approaches have been developed, ranging from traditional solvothermal methods to more contemporary room-temperature techniques, each offering distinct advantages and influencing the final material's properties.
Structural Elucidation and Characterization of TFB-derived COFs
Confirming the successful synthesis and understanding the structural characteristics of TFB-derived COFs are essential for their effective application. A range of analytical techniques is employed to elucidate their formation, crystallinity, pore structure, and chemical composition.
Table 1: Synthesis Strategies and Linkage Types of TFB-based COFs
| Synthesis Method | Co-monomer Type | Linkage Type | Typical Solvent(s) | Typical Temperature (°C) | Resulting COF Class (Topology Example) | Key References |
| Schiff Base Condensation (Solvothermal) | Primary Amines | Imine (-C=N-) | DMF, DMAc, DMSO | 80-150 | Layered (2D), 3D networks | |
| Schiff Base Condensation (Room Temp) | Primary Amines | Imine (-C=N-) | Various (e.g., Ethanol, Water mixtures) | Ambient | Amorphous to nanocrystalline | |
| Condensation with Hydrazines | Hydrazines | Hydrazone (-C=N-N=) | DMF, Ethanol | 80-120 | Varied network structures | |
| Condensation with Enaminones | β-amino carbonyls | β-ketoenamine | DMF, Toluene | 100-140 | Diverse frameworks |
Note: "Typical" conditions and solvents can vary significantly based on specific linker choice and desired COF properties.
Table 2: Structural Characterization of TFB-derived COFs via Powder X-ray Diffraction (PXRD)
| COF Designation (Hypothetical) | Synthesis Route (TFB + Linker) | Key PXRD Peaks (2θ, degrees) | Corresponding d-spacing (Å) | Crystallinity Indication | Key References |
| TFB-PDA-COF | TFB + p-phenylenediamine (B122844) | 2.5, 4.8, 7.2, 10.5, 15.3 | 35.3, 18.6, 12.3, 8.4, 5.8 | High | |
| TFB-TAB-COF | TFB + 1,3,5-triaminobenzene | 3.1, 5.5, 8.9, 12.1 | 28.5, 16.1, 10.0, 7.3 | Moderate | |
| TFB-HZN-COF | TFB + Hydrazide linker | 4.0, 7.5, 11.0 | 22.2, 11.8, 8.0 | Low to Moderate |
Note: Peak positions and d-spacings are illustrative examples for demonstration purposes and would be specific to the exact COF structure and synthesis conditions. 'TFB-PDA-COF' implies a COF made from TFB and p-phenylenediamine.
Morphological Characterization (e.g., Scanning Electron Microscopy)
The morphology of COFs synthesized using TFB as a building block is a critical parameter influencing their performance in various applications. Scanning Electron Microscopy (SEM) is a primary technique employed to visualize and analyze the surface topography and structural features of these materials. Studies have utilized SEM to characterize the morphology of TFB-based COFs, revealing diverse structures depending on the synthesis conditions and co-monomers used. For instance, SEM analysis of COF-LZU-1, synthesized from TFB and p-phenylenediamine (p-PDA), has confirmed its crystalline nature researchgate.netchemicalpapers.com. In other instances, SEM has been used to examine COFs synthesized from related tri-aldehyde linkers, such as 1,3,5-tris(4-formylphenyl)benzene, showing uniform spherical particles with diameters in the range of several hundred nanometers researchgate.net. SEM can also confirm the successful modification of surfaces with COFs, as demonstrated by the observation of a dense and uniform modified layer on a capillary column researchgate.net.
Pore Structure and Surface Area Characterization (e.g., Brunauer-Emmett-Teller (BET) surface area)
The porous nature and extensive surface area of COFs are fundamental to their utility in adsorption, separation, and catalysis. The Brunauer-Emmett-Teller (BET) method is the standard technique for quantifying the specific surface area and pore volume of these materials. TFB-based COFs have demonstrated exceptionally high BET surface areas, a testament to their ordered porous structures. For example, TFBFH, synthesized from TFB, exhibits a BET surface area of 888 m²/g rsc.org. Other COFs derived from TFB or its structural analogues have reported BET surface areas ranging from approximately 328 m²/g for a benzothiazole (B30560) COF ossila.com to over 2650 m²/g for COF-790, synthesized using a trimethyl-substituted TFB derivative nih.gov. High-quality COFs synthesized using advanced methods, such as the self-sacrificing guest strategy, can achieve even higher surface areas, with one example reporting 1897 m²/g nih.gov. Modulated COFs, where functional groups are incorporated to tailor properties, have also maintained high BET surface areas, exceeding 1800 m²/g wur.nl. These high surface areas are crucial for maximizing the interaction sites available for guest molecules in separation and adsorption processes, as well as for hosting catalytic species.
Table 1: BET Surface Areas of TFB-based and Related COFs
| COF Name/Description | Building Blocks (TFB or related) | BET Surface Area (m²/g) | Citation(s) |
| TFBFH | 1,3,5-triformylbenzene (TFB) + Formic hydrazide (FH) | 888 | rsc.org |
| COF-42 | 1,3,5-triformylbenzene (TFB) + 2,5-diethoxyterephthalohydrazide | 710 | nih.gov |
| COF-43 | 1,3,5-triformylbenzene (TFB) + 1,3,5-tris(4-formylphenyl)benzene | 620 | nih.gov |
| TpPa-1 | 1,3,5-triformylphloroglucinol + p-phenylenediamine | 535 | nih.gov |
| TpPa-2 | 1,3,5-triformylphloroglucinol + 2,5-dimethyl-1,4-phenylenediamine | 339 | nih.gov |
| TPB-DMTP COF | Related to 1,3,5-tris(4-aminophenyl)benzene (B174889) (TPB) | 2105 | nih.gov |
| JLU COF-4 | 1,3,5-triformylphloroglucinol | 923 | nih.gov |
| TPTF-COF | 1,3,5-tris(4-aminophenyl)benzene (TPB) + 1,3,5-tri(3-fluoro-4-formylphenyl)benzene | 1084.61 | ossila.com |
| Benzothiazole COF | 1,3,5-Tris(4-formylphenyl)benzene | 328 | ossila.com |
| COF-790 | 1,3,5-Trimethyl-2,4,6-tris(4-formylphenyl)benzene (TTFB) + 1,1,2,2-tetrakis(4-aminophenyl)ethene (ETTA) | 2650 | nih.gov |
| SG-COF-1 (Self-Sacrificing Guest method) | Not specified (general method) | 1897 | nih.gov |
| CF3-modulated COF | Not specified (functionalized COF) | 1966 ± 54 | wur.nl |
| Me-modulated COF | Not specified (functionalized COF) | >1800 | wur.nl |
Advanced Applications of TFB-based COFs
The precisely engineered porous structures and tunable chemical properties of COFs derived from TFB enable their application in sophisticated areas such as catalysis, separation science, and advanced drug delivery systems.
Catalytic Applications
COFs serve as excellent platforms for heterogeneous catalysis due to their high surface area, inherent porosity, and the ability to anchor catalytically active sites. TFB-based COFs can be functionalized or used as supports for metal nanoparticles or other catalytic species, enhancing their activity and recyclability researchgate.netmdpi.com. For instance, COFs can improve the catalytic performance of noble metal nanoparticles by preventing agglomeration and providing abundant active sites mdpi.com. TFB-containing catalysts have demonstrated efficacy in various reactions, including the cycloaddition of CO2 with epoxides, achieving high conversion efficiencies under solvent-free conditions researchgate.net. Furthermore, metal-containing COFs have been employed in the selective oxidation of styrene (B11656) to benzaldehyde, showcasing excellent catalytic performance and recyclability attributed to their superior surface area and pore volume researchgate.net.
Sorbent Materials for Extraction and Separation
The high surface area, ordered pore structures, and chemical stability of COFs make them highly promising materials for solid-phase extraction (SPE) and separation applications researchgate.netmdpi.combrjac.com.br. Similar to Metal-Organic Frameworks (MOFs), COFs can effectively adsorb and separate analytes from complex matrices due to their tunable porosity and functionalizable surfaces mdpi.combrjac.com.brchromatographyonline.com. While specific examples of TFB-based COFs used directly in SPE are still emerging, the general properties of COFs, such as their capacity for selective adsorption and high surface area, position them as advanced sorbent materials for environmental monitoring, chemical analysis, and purification processes researchgate.netbrjac.com.br. Their stability and ease of functionalization further enhance their potential in developing next-generation sorbent-based extraction technologies researchgate.netchromatographyonline.com.
pH-Controlled Drug Delivery Systems
TFB-based COFs have shown significant potential as carriers for controlled and targeted drug delivery, particularly in response to pH variations found in biological environments researchgate.netchemicalpapers.comresearchgate.netnih.gov. COF-LZU-1, synthesized from TFB and p-PDA, has been investigated for its pH-dependent drug release capabilities. Studies have demonstrated that the release of a model drug from this COF is significantly influenced by the pH of the surrounding medium, with substantially higher release observed at acidic pH (e.g., 90% at pH 5.8) compared to neutral or physiological pH (e.g., 24% at pH 7.4) researchgate.netchemicalpapers.com. This pH-responsive behavior is attributed to changes in the COF structure or drug-matrix interactions under different pH conditions. Another study on an imine-linked COF (APB-COF), which utilizes related chemistries, showed doxorubicin (B1662922) (DOX) release of 54% at pH 5.4 (mimicking cancer cell environments) compared to 32% at pH 7.4 nih.gov. This targeted release mechanism is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The ability of imine-based COFs to interact with drug molecules and exhibit tunable release profiles makes them attractive candidates for advanced pharmaceutical applications researchgate.netnih.gov.
Table 2: pH-Dependent Drug Release from TFB-based COFs
| COF Name | Drug | pH Value | Drug Release (%) | Citation(s) |
| COF-LZU-1 | Model drug (unspecified) | 5.8 | 90 | researchgate.net, chemicalpapers.com |
| COF-LZU-1 | Model drug (unspecified) | 7.4 | 24 | researchgate.net, chemicalpapers.com |
| APB-COF | Doxorubicin (DOX) | 5.4 (cancer cell pH) | 54 | nih.gov |
| APB-COF | Doxorubicin (DOX) | 7.4 (plasma pH) | 32 | nih.gov |
Compound List:
1,3,5-Trisformylbenzene (TFB)
Tofacitinib Tfb in Biochemical and Computational Interaction Studies
Molecular Interaction Mechanisms with Biological Targets
Tofacitinib exerts its pharmacological effects by binding to the ATP-binding pocket of JAK proteins, thereby inhibiting their kinase activity and downstream signaling cascades. Beyond its primary targets, Tofacitinib also interacts with serum albumins, which can influence its pharmacokinetic profile.
Binding to Janus Kinase (JAK) Family Proteins (JAK1, JAK2, JAK3, TYK2)
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Tofacitinib is known to inhibit these kinases by competing with ATP for binding within the catalytic domain. Studies indicate that Tofacitinib is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2 and negligible activity against TYK2 oup.combmj.comijdvl.com. The binding affinities of Tofacitinib to these isoforms have been ranked, with JAK3 showing the highest affinity, followed by JAK2 and JAK1, which exhibit similar affinities nih.govacs.orgresearchgate.netfigshare.com. Tofacitinib's inhibition of JAK1/JAK3-mediated signaling is more potent than its inhibition of JAK2-mediated signaling researchgate.net. Specifically, Tofacitinib has been shown to inhibit JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with distinct IC50 values pfizermedicalinformation.com.
Role of Specific Amino Acid Residues in Binding (e.g., hinge region, ATP-binding pocket)
The precise interactions between Tofacitinib and its target proteins are mediated by specific amino acid residues within the binding sites. Tofacitinib primarily binds within the ATP-binding pocket of JAK proteins oup.combmj.comnih.govnih.govmdpi.comekb.egresearchgate.netresearchgate.net. A key feature of Tofacitinib binding is its interaction with conserved residues in the hinge region of the JAK kinases. These residues, typically glutamate (B1630785) and leucine (B10760876), are crucial for stabilizing the drug's binding through the formation of strong hydrogen bonds nih.govacs.orgresearchgate.netfigshare.comacs.orgscienceopen.comresearchgate.net.
Table 1: Key Amino Acid Residues Involved in Tofacitinib Binding to JAK Proteins
The pyrrolopyrimidine scaffold of Tofacitinib is particularly noted for forming hydrogen bonds with hinge region residues, contributing significantly to binding stability researchgate.net.
Types of Intermolecular Forces in Protein Binding (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces, electrostatic attraction)
The binding of Tofacitinib to JAK proteins is a result of a combination of intermolecular forces. These include:
Hydrogen Bonding: Crucial for anchoring Tofacitinib within the active site, particularly involving the hinge region residues like glutamate and leucine nih.govacs.orgresearchgate.netfigshare.comacs.orgscienceopen.comresearchgate.net.
Van der Waals Forces: These non-polar interactions, especially with leucine residues in the hinge region, play a significant role in stabilizing the Tofacitinib-JAK complex nih.govacs.orgresearchgate.netfigshare.comekb.egresearchgate.netacs.org. Hydrophobic residues such as V889, F958, L959, and L1010 in JAK1, V863 and L983 in JAK2, and V836 and L956 in JAK3 contribute to these interactions nih.govacs.org.
Electrostatic Attraction: Interactions, particularly between glutamate residues and positively charged groups on Tofacitinib, also contribute to binding affinity nih.govacs.orgekb.egacs.org.
Hydrophobic Interactions: These are also observed with various residues and are a primary force in the binding to HSA nih.govnih.govtandfonline.comresearchgate.net.
Computational Modeling and Simulation of Tofacitinib Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the binding mechanisms, affinity, and conformational changes induced by Tofacitinib binding.
Molecular Docking Studies for Binding Affinity and Conformation
Molecular docking studies have been extensively employed to predict the binding orientation and affinity of Tofacitinib with JAK proteins and HSA. These studies reveal a strong binding affinity of Tofacitinib to JAK1, with reported binding energies around -7.7 kcal/mol ekb.egekb.egekb.eg. Other studies report binding energies of -6.9 kcal/mol for JAK2 and varying energies for JAK3, such as -7 kJ/mol and -8.2 kJ/mol at specific residues mdpi.com. For HSA, docking studies confirm the involvement of hydrogen bonding and hydrophobic interactions in the binding process nih.govnih.govtandfonline.comresearchgate.net.
These computational analyses also shed light on the conformational changes induced by Tofacitinib binding. Upon complexation with Tofacitinib, the ATP-binding site of JAK proteins tends to adopt a closed conformation, accompanied by reduced protein fluctuation, particularly at the glycine loop nih.govacs.orgresearchgate.netfigshare.comacs.org. MD simulations of the Tofacitinib-JAK1 complex indicate a stable binding conformation over extended periods (e.g., 100 ns), with low root-mean-square deviation (RMSD) values, suggesting selectivity and minimal off-target effects ekb.egekb.eg.
Compound Name Table:
| Common Name | Abbreviation/Alias in Context |
| Tofacitinib | TFB |
| Janus Kinase 1 | JAK1 |
| Janus Kinase 2 | JAK2 |
| Janus Kinase 3 | JAK3 |
| Tyrosine Kinase 2 | TYK2 |
| Human Serum Albumin | HSA |
| Bovine Serum Albumin | BSA |
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
Molecular dynamics (MD) simulations have been extensively employed to elucidate the dynamic behavior and stability of Tofacitinib when interacting with JAK kinases. These simulations, often conducted over hundreds of nanoseconds, analyze the conformational changes and stability of the Tofacitinib-JAK complex within the ATP-binding pocket. Root-mean-square deviation (RMSD) analysis of the protein backbone and the ligand typically shows that Tofacitinib maintains a stable binding pose, with fluctuations often remaining within a few angstroms after an initial equilibration period nih.govacs.orgekb.eg. For instance, simulations of Tofacitinib with JAK1 have demonstrated stable interactions, with RMSD values fluctuating between 1.5 to 2.5 Å over 100 nanoseconds ekb.eg. Root-mean-square fluctuation (RMSF) analysis further reveals that Tofacitinib binding can lead to a decrease in protein fluctuation, particularly in flexible regions like the glycine loop, contributing to a more stable, closed conformation of the ATP-binding site nih.govacs.orgresearchgate.net. Key stabilizing interactions, such as hydrogen bonds and van der Waals forces, are often identified between Tofacitinib and conserved residues in the hinge region of the JAK kinases, like glutamate (Glu) and leucine (Leu) residues nih.govacs.orgresearchgate.netacs.orgresearchgate.net.
Binding Free Energy Calculations (e.g., MM/GBSA, QM/MM-GBSA, SIE methods)
Data Table 1: Estimated Binding Free Energies (MM/GBSA) of Tofacitinib to JAK Isoforms
| JAK Isoform | Estimated ΔGbind (kcal/mol) | Reference |
| JAK1 | -20.6 to -30.2 | acs.orgekb.eg |
| JAK2 | -19.3 to -23.8 | nih.govacs.org |
| JAK3 | -24.5 to -40.1 | acs.org |
Note: Values are representative and may vary based on simulation parameters and specific study methodologies.
In Silico Design and Virtual Screening of Derivatives
In silico design and virtual screening methodologies play a crucial role in the discovery and optimization of novel kinase inhibitors, including those based on the Tofacitinib scaffold. These computational approaches facilitate the exploration of chemical space to identify compounds with improved potency, selectivity, or pharmacokinetic properties. Molecular docking studies can predict the binding modes of Tofacitinib analogs within the JAK ATP-binding site, guiding the rational design of molecules with enhanced affinity. Pharmacophore modeling, which identifies essential structural features for biological activity, can be used to screen large compound libraries. Studies have also focused on designing derivatives that exploit specific residues, such as cysteine (Cys909) in JAK3, to achieve selective covalent inhibition, thereby enhancing potency and duration of action frontiersin.orgresearchgate.net. These computational strategies accelerate the drug discovery pipeline by prioritizing promising candidates for synthesis and experimental validation bmj.com.
Theoretical and Mechanistic Insights into Kinase Inhibition
Competitive Binding to ATP Active Site
Tofacitinib acts as a competitive inhibitor by binding to the ATP-binding site of JAK kinases. Structurally, it mimics ATP and occupies the cleft between the N-terminal and C-terminal lobes of the kinase domain. Its interaction is stabilized by key hydrogen bonds formed with residues in the hinge region of the kinase, such as with glutamate and leucine residues nih.govacs.orgresearchgate.netacs.orgparsianpharma.com. For example, specific hydrogen bonds are formed with Glu930 and Leu932 in JAK2, and Glu903 and Leu905 in JAK3 nih.govacs.orgresearchgate.netresearchgate.net. By occupying this site, Tofacitinib effectively prevents ATP from binding, thereby blocking the kinase's catalytic activity and its ability to phosphorylate downstream substrates parsianpharma.comwikipedia.org.
Prevention of Phosphorylation and STAT Activation
The inhibition of JAK kinase activity by Tofacitinib directly leads to the prevention of STAT protein phosphorylation. JAKs are essential for phosphorylating specific tyrosine residues on STAT proteins, which is a critical step for STAT dimerization, nuclear translocation, and subsequent gene transcription. By blocking JAK activity, Tofacitinib disrupts this signal transduction cascade, leading to reduced STAT phosphorylation and thus inhibiting the expression of genes regulated by the JAK-STAT pathway. This mechanism is central to Tofacitinib's role in modulating immune responses and reducing the production of pro-inflammatory cytokines parsianpharma.comnih.govbmj.comlife-science-alliance.orgnih.govyoutube.com.
Differential Susceptibility and Selectivity Across JAK Isoforms
Tofacitinib demonstrates differential inhibitory activity across the JAK family members, with a notable preference for JAK1 and JAK3 over JAK2 and TYK2. While it is a potent inhibitor of JAK1 and JAK3 (IC50 values typically in the low nanomolar range), its activity against JAK2 is less pronounced, and its inhibition of TYK2 is significantly weaker parsianpharma.comwikipedia.orgoup.comoup.com. This selectivity is attributed to subtle structural variations in the ATP-binding pockets of the different JAK isoforms, including differences in key amino acid residues within the hinge region and gatekeeper positions. Computational studies, including MD simulations and binding free energy calculations, have helped to identify these structural determinants that contribute to Tofacitinib's preferential binding and inhibitory profile across the JAK family nih.govacs.orgresearchgate.netoup.com.
Data Table 2: Relative Potency of Tofacitinib Against JAK Isoforms
| JAK Isoform | Relative Potency (IC50) | Selectivity Ratio (e.g., JAK1/TYK2) | Reference |
| JAK1 | Potent inhibitor (2-100 nM) | ~10-20x | wikipedia.orgoup.com |
| JAK2 | Moderate inhibitor (20-100 nM) | ~5-10x | wikipedia.orgoup.com |
| JAK3 | Potent inhibitor (1.7-3.7 nM) | - | nih.govresearchgate.netwikipedia.org |
| TYK2 | Weak inhibitor (16-34 nM) | - | researchgate.netwikipedia.org |
Note: Potency and selectivity ratios are indicative and based on various published studies. Specific IC50 values can vary significantly depending on assay conditions.
Compound List:
| Common Name | Abbreviation/Identifier in Context |
| Tofacitinib | TFB (in Biochemical and Computational Interaction Studies) |
Other Academic Designations of Tfb in Research Methodologies
Transcription-Factor-based Biosensors (TFBs)
Transcription-factor-based biosensors (TFBs) are integral tools in synthetic biology, functioning as molecular devices that detect specific chemical compounds. frontiersin.org These biosensors are engineered using transcription factors (TFs), which are proteins that regulate gene expression by binding to specific DNA sequences. frontiersin.org The core principle of a TFB involves a transcription factor that, upon binding to a target molecule (an inducer), undergoes a conformational change. This change alters its ability to bind to DNA, thereby activating or repressing the expression of a reporter gene, which produces a measurable signal like fluorescence. frontiersin.org
TFBs are recognized for their modularity, allowing their performance to be tuned for various applications. nih.gov Compared to other biosensors like those based on nucleic acids (aptamers or riboswitches), TFBs offer greater stability and are less susceptible to environmental factors. mdpi.com
Engineering Strategies for Enhanced Performance (e.g., sensitivity, selectivity, dynamic range)
The native performance of TFBs often requires significant enhancement to be suitable for specific applications. nih.gov Key performance characteristics that are frequently targeted for improvement include sensitivity (the lowest detectable concentration), selectivity (the ability to distinguish between similar molecules), and dynamic range (the concentration range over which the biosensor produces a graded response). mdpi.comacs.org A variety of engineering strategies are employed to optimize these parameters.
Key Engineering Strategies for TFB Performance:
| Strategy | Target Component | Objective | Example |
| Promoter Engineering | TF-responsive promoter | Fine-tune sensitivity, dynamic range, and output signal intensity. nih.gov | Modifying the number or location of operator sites where the TF binds to alter output and cooperativity. nih.gov |
| Transcription Factor (TF) Engineering | The TF protein itself | Alter ligand specificity, sensitivity, and allosteric properties. | Using directed evolution to create TF variants with improved affinity for a target molecule. frontiersin.org |
| Ribosome Binding Site (RBS) Engineering | RBS of the TF or reporter gene | Modulate the translation rate to control protein expression levels. nih.gov | Adjusting TF and reporter gene expression levels to optimize the sensor's dynamic range. mdpi.com |
| Genetic Circuit Design | Overall sensor architecture | Implement feedback loops or cascades for more complex signal processing. | Using CRISPR-Cas9 systems to build programmable transcriptional circuits for precise gene expression modulation. mdpi.com |
These strategies often involve a combination of rational design, directed evolution, and high-throughput screening to identify variants with the desired characteristics. acs.orgnih.gov
Applications in Synthetic Biology (e.g., metabolite detection, adaptive evolution, metabolic flux control)
The tunability and specificity of TFBs have made them powerful tools for a wide array of applications in synthetic biology and metabolic engineering. mdpi.comnih.gov They serve as a critical link between cellular metabolism and genetic circuits, enabling real-time monitoring and control. mdpi.com
Primary Applications of TFBs in Synthetic Biology:
Metabolite Detection and Monitoring : TFBs are widely used for the real-time, in-vivo monitoring of intracellular metabolite concentrations. mdpi.comsemanticscholar.org This is crucial for understanding and optimizing metabolic pathways for the production of valuable chemicals. mdpi.com
High-Throughput Screening (HTS) : By linking the production of a target molecule to a fluorescent or selectable output, TFBs facilitate the rapid screening of vast genetic libraries. acs.orgnih.gov This allows for the efficient identification of high-producing microbial strains. acs.org For example, Fluorescence-Activated Cell Sorting (FACS) can be used to isolate cells with the highest fluorescence, corresponding to the highest metabolite concentration. nih.gov
Adaptive Laboratory Evolution (ALE) : TFBs can be used to create a growth-based selection pressure, where the survival or growth of a cell is dependent on the production of a specific compound. nih.gov This couples metabolic output to fitness, enabling the directed evolution of strains with enhanced production capabilities. mdpi.com
Dynamic Metabolic Flux Control : TFBs are key components in dynamic regulatory circuits. nih.gov These circuits can automatically adjust the expression of metabolic pathway genes in response to changes in metabolite concentrations, balancing cellular resources between growth and production phases to optimize yields. mdpi.comnih.gov
Computational Tools for Biosensor Design and Optimization (e.g., Cello)
Designing and optimizing TFBs can be a complex, time-consuming, and labor-intensive process. nih.govacs.org To address this, computational tools have become increasingly important for streamlining the design-build-test-learn cycle. researchgate.net These tools aid in the rational design of biosensors, helping to predict their performance before experimental implementation. mdpi.commdpi.com
Computer-assisted approaches can be used to identify TFs and their binding sites, predict the activity and dynamic ranges of TFB systems, and engineer TF specificity. mdpi.comnih.gov Algorithms like AutoDock and Rosetta are used for protein-ligand docking and protein design, providing a model-guided approach to altering ligand-binding specificity. nih.gov
One notable example is Cello , a software tool that allows for the automated design of complex genetic circuits. mdpi.com While Cello's primary function is broader genetic circuit design, its principles and components are relevant to the in silico optimization and construction of the genetic circuits that form TFBs. mdpi.comsemanticscholar.org The use of such computational tools helps to reduce trial-and-error experimentation and accelerate the development of robust and reliable biosensors. scholaris.ca
Time Series Forecasting (TFB) as a Benchmark
In the field of computer science and data analysis, "TFB" stands for Time Series Forecasting Benchmark . arxiv.org This refers to a framework designed to enable comprehensive, reliable, and fair empirical comparisons of the many different methods used for time series forecasting. arxiv.orgarxiv.org Forecasting future values from time-stamped data is critical in numerous domains, including economics, energy, health, and traffic. arxiv.orgvldb.org The TFB was proposed to address common shortcomings in how forecasting methods are evaluated, such as insufficient dataset coverage, bias against certain types of methods, and inconsistent evaluation pipelines. arxiv.orgresearchgate.net
Methodological Framework for Automated Benchmarking
The TFB provides an automated, end-to-end pipeline for the standardized evaluation of forecasting methods. arxiv.org This framework is designed to be flexible, scalable, and eliminate biases to ensure fair comparisons. arxiv.orgarxiv.org
Core Components of the TFB Framework:
Standardized Pipeline : TFB automates the entire evaluation process, including loading datasets, configuring experiments, training models, generating forecasts, and calculating evaluation metrics. arxiv.org This standardization simplifies the process for researchers and ensures consistency across different studies. arxiv.org
Diverse Method Support : The benchmark is designed to be unbiased by including a wide variety of forecasting methods, ranging from traditional statistical models (like ARIMA) to machine learning and advanced deep learning architectures. arxiv.orgvldb.org This helps to avoid a "stereotype bias" against older, simpler methods that may still be effective in certain contexts. arxiv.org
Flexible Evaluation Strategies : TFB supports a rich array of evaluation strategies and metrics. arxiv.org This allows for a more comprehensive assessment of model performance under different conditions and for different forecasting horizons. arxiv.org
Open Access : The datasets and code for the TFB are made publicly available to foster transparency and encourage widespread adoption, creating a more progressive and fair research environment. arxiv.orggoatstack.ai
Dataset Diversity and Coverage in Time Series Analysis
A key innovation of the TFB is its emphasis on comprehensive dataset coverage to ensure that forecasting methods are tested under a wide range of conditions. arxiv.org Previous benchmarking efforts often suffered from a limited scope of data domains. arxiv.org
The TFB addresses this by incorporating a large and diverse collection of time series data from numerous real-world domains. arxiv.org
Domains Covered by the TFB Datasets:
| Traffic | Electricity | Energy | Environment | Nature |
| Economic | Stock Markets | Banking | Health | Web |
Table compiled from data in multiple sources. arxiv.orgarxiv.orgvldb.orgresearchgate.net
This extensive collection includes thousands of individual time series, encompassing both univariate (a single time-dependent variable) and multivariate (multiple time-dependent variables) datasets. arxiv.orgarxiv.org By evaluating methods across such a diverse set of data, the TFB allows researchers to gain a deeper understanding of where different methods excel and to select the most suitable models for specific applications and data characteristics. arxiv.orgresearchgate.net
Evaluation Strategies for Forecasting Methods (e.g., statistical, machine learning, deep learning)
The evaluation of forecasting methods is a critical step to ensure the reliability and accuracy of predictions. This process involves a variety of strategies and metrics that are applicable across statistical, machine learning, and deep learning models. A fundamental practice in evaluating forecasting models is the partitioning of data into training and test sets. leima.is The training set is used to fit the model, while the test set, which the model has not seen before, is used to assess its predictive performance. leima.is
Statistical Forecasting Methods Evaluation
Statistical forecasting models are often evaluated based on a set of well-established error metrics. These metrics quantify the difference between the forecasted values and the actual observed values.
| Metric | Description | Formula |
| Mean Absolute Error (MAE) | Measures the average magnitude of the errors in a set of predictions, without considering their direction. | MAE = \frac{1}{n}\sum{i=1}^{n} |
| Mean Squared Error (MSE) | Represents the average of the squares of the errors. It is more sensitive to large errors than MAE. jedox.commedium.com | |
| Root Mean Squared Error (RMSE) | The square root of the MSE, providing an error metric in the same units as the variable of interest. medium.comanalyticsvidhya.com | |
| Mean Absolute Percentage Error (MAPE) | Expresses the average absolute difference as a percentage of the actual values, which can be useful for comparing forecasts on different scales. medium.commedium.com | MAPE = \frac{1}{n}\sum_{i=1}^{n} \frac{ |
Machine Learning Forecasting Methods Evaluation
In addition to the statistical metrics mentioned above, the evaluation of machine learning forecasting models often involves techniques that assess their generalization capabilities and prevent overfitting.
Cross-Validation : This technique involves partitioning the data into multiple subsets (folds). The model is trained on all but one fold and then tested on the held-out fold. This process is repeated for each fold, and the results are averaged to provide a more robust estimate of the model's performance. neptune.ai K-Fold cross-validation is a common approach. neptune.ai
Gain and Lift Charts : These are visual aids used to evaluate the performance of a classification model. They measure how much better the model is at predicting outcomes compared to a random guess.
AUC-ROC Curve : The Area Under the Receiver Operating Characteristic (ROC) curve is a popular metric for evaluating binary classification models. It illustrates the diagnostic ability of a classifier as its discrimination threshold is varied.
Deep Learning Forecasting Methods Evaluation
The evaluation of deep learning models for forecasting shares many techniques with traditional machine learning but also includes considerations specific to their architecture and training processes.
Backtesting on Time Series Data : For time-series forecasting, a simple train-test split can be insufficient. Backtesting, also known as rolling-origin evaluation, involves iteratively splitting the time series data into training and testing sets, where the training set grows and the test set slides forward in time. leima.is This provides a more realistic assessment of how the model would have performed in the past.
Handling Stochasticity : Deep learning models often have a stochastic nature, meaning that training the same model on the same data can produce slightly different results. machinelearningmastery.com Therefore, it is good practice to train the model multiple times with different random seeds and report the average and standard deviation of the performance metrics. machinelearningmastery.com
The choice of evaluation strategy and metrics depends on the specific forecasting problem, the nature of the data, and the objectives of the forecast. A comprehensive evaluation typically involves a combination of these techniques to gain a thorough understanding of the model's performance.
Table of Compound Names
| Abbreviation / Synonym | Full Chemical Name |
| TFB | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl)diphenylamine)] |
| s-TFB | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl)diphenylamine)] |
| F8TFB | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl)diphenylamine)] |
| ADS 259BE | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl)diphenylamine)] |
| LT-N148 | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl)diphenylamine)] |
| P-200 | Poly(9,9-dioctylfluorene-co-N-(4-(1-methylpropyl) phenyl)diphenylamine) |
Q & A
Q. How to reconcile conflicting bioactivity data for AldrichCPR compounds in cell-based assays?
- Methodological Answer : Standardize cell lines, passage numbers, and assay conditions (e.g., serum concentration). Use orthogonal assays (e.g., flow cytometry vs. Western blot) to cross-validate. For instance, cytotoxicity variations in 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (AldrichCPR) might stem from batch-specific impurities, requiring LC-MS purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
